Ethyl 2-amino-5-benzylthiophene-3-carboxylate
Overview
Description
Ethyl 2-amino-5-benzylthiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as thiophene carboxylates. These compounds contain a thiophene ring which is a 5-membered ring containing four carbon atoms and one sulfur atom, substituted with a carboxylate group and an amino group. The benzyl group attached to the thiophene ring indicates the presence of a phenyl group attached to the thiophene via a methylene bridge.
Synthesis Analysis
The synthesis of related thiophene derivatives has been explored in various studies. For instance, ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was synthesized from acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, demonstrating the versatility of thiophene synthesis methods . Another study reported the synthesis of ethyl 3-aminothiophene-2-carboxylate through a two-step procedure involving esterification and cyclocondensation, starting from mercaptoacetic acid and 2-chloroacrylonitrile, with a high yield of 81% . These methods highlight the potential pathways that could be adapted for the synthesis of ethyl 2-amino-5-benzylthiophene-3-carboxylate.
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, was determined by X-ray diffraction, which is a powerful tool for determining the precise arrangement of atoms in a molecule . This type of analysis is crucial for understanding the molecular geometry and potential reactivity of the compound.
Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate did not specifically mention further reactions, but the presence of reactive functional groups such as the amino and acetyl groups suggests that it could participate in reactions like acylation, alkylation, or condensation . Similarly, the synthesis of ethyl 3-aminothiophene-2-carboxylate implies that the amino group could be a site for further substitution or could act as a nucleophile in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and related compounds were studied, showing absorption mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . These properties are important for applications in materials science, such as in the development of fluorescent probes or sensitizers for photo-oxidation reactions. The crystalline structure and solubility of these compounds also play a significant role in their reactivity and potential applications .
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Ethyl 2-amino-5-benzylthiophene-3-carboxylate has been utilized in the synthesis of various fused and polyfunctional substituted thiophenes. A study by Abu‐Hashem et al. (2011) demonstrated the antimicrobial properties of these compounds, highlighting their potential in addressing microbial threats (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Biological Activity in Agriculture
Wang et al. (2010) explored the biological activity of derivatives of ethyl 2-amino-5-benzylthiophene-3-carboxylate in agriculture. Their research indicated inhibitory activities against certain plant pathogens, which could be significant for crop protection and agricultural productivity (Wang, Zheng, Liu, & Chen, 2010).
Development of Novel Fluorescent Properties
The compound has also been investigated for its novel fluorescent properties. Guo Pusheng (2009) synthesized ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, and explored its structure and unique fluorescence, which could have applications in material science and sensor technology (Guo Pusheng, 2009).
Antimicrobial and Anticancer Properties
Ethyl 2-amino-5-benzylthiophene-3-carboxylate has also been a basis for synthesizing compounds with antimicrobial and anticancer properties. For instance, Mohareb et al. (2016) synthesized novel thiophene and benzothiophene derivatives, some of which showed significant activity against various cancer cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Textile Industry Applications
In the textile industry, ethyl 2-amino-5-benzylthiophene-3-carboxylate has been used to develop novel dyes. Iyun et al. (2015) synthesized disperse dyes with thiophene moieties for dyeing polyester fibers, indicating the versatility of this compound in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)12-9-11(18-13(12)15)8-10-6-4-3-5-7-10/h3-7,9H,2,8,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAKABKUKJASLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396473 | |
Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
CAS RN |
216686-60-1 | |
Record name | ethyl 2-amino-5-benzylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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